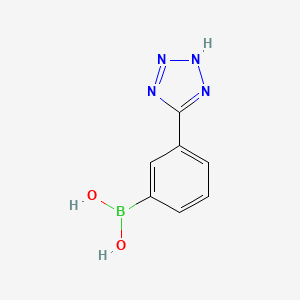

3-(Tetrazol-5-YL)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2H-tetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJKBDSKRITXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NNN=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674153 | |

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-30-9 | |

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Tetrazol-5-yl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Tetrazol-5-YL)phenylboronic acid chemical properties

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound that has emerged as a significant building block in contemporary chemical synthesis. Featuring a phenylboronic acid moiety at the meta-position relative to a 1H-tetrazol-5-yl group, this molecule offers a unique combination of reactivity and structural properties. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the tetrazole ring serves as a crucial pharmacophore and a versatile coordinating ligand. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers in medicinal chemistry, drug discovery, and materials science.[1]

The compound's value lies in the orthogonal reactivity of its two key functional groups. The boronic acid facilitates the strategic formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems.[1][2] Concurrently, the tetrazole ring, a well-established bioisostere of the carboxylic acid group, imparts desirable physicochemical properties for modulating biological activity, including metabolic stability and receptor binding affinity.[3] This dual functionality makes it an invaluable intermediate for synthesizing novel therapeutic agents and advanced materials.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 775351-30-9 | [4][5][6][7][8] |

| Molecular Formula | C₇H₇BN₄O₂ | [1][4][6][9][10] |

| Molecular Weight | 189.97 g/mol | [1][4][6][11] |

| Appearance | White to off-white solid/powder | [1][12] |

| Density | 1.51 g/cm³ | [5][12] |

| Boiling Point | 517.4°C at 760 mmHg | [5] |

| Flash Point | 266.7°C | [5] |

| InChI Key | XMJKBDSKRITXBW-UHFFFAOYSA-N | [4][9] |

| SMILES | OB(O)C1=CC=CC(C2=NN=NN2)=C1 | [4][9] |

Molecular Structure

The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)₂] and a tetrazole ring [-CN₄H] at the 1 and 3 positions, respectively.

Caption: Molecular structure of this compound.

Spectroscopic Profile

While specific spectra depend on the solvent and instrument, the expected characteristics are outlined below. These are critical for reaction monitoring and quality control.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~7.5-8.5 ppm).Acidic Protons: Broad singlets for the boronic acid -OH groups and the tetrazole N-H proton. These signals are exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (~125-140 ppm).Tetrazole Carbon: A distinct signal for the carbon atom within the tetrazole ring, typically downfield. |

| IR Spectroscopy | O-H Stretch: Broad band around 3200-3400 cm⁻¹ from the B(OH)₂ group.N-H Stretch: Band around 3000-3300 cm⁻¹, potentially overlapping with O-H.[3]Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.C=C, C=N, N=N Stretches: A series of bands in the 1480-1570 cm⁻¹ region.[3]B-O Stretch: Strong band typically found around 1350 cm⁻¹.Tetrazole Ring Vibrations: Skeletal vibrations in the 1010-1200 cm⁻¹ range.[3] |

Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its boronic acid and tetrazole functionalities.

The Boronic Acid Moiety: A Gateway to C-C Bonds

The boron atom in a boronic acid is sp² hybridized and possesses an empty p-orbital, rendering it a weak Lewis acid.[13] This electronic structure is central to its role in one of the most powerful reactions in organic synthesis: the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples the phenyl group of the boronic acid with an organohalide (or triflate).[14][15] It is a highly efficient method for forming biaryl linkages, which are common motifs in pharmaceuticals.[1][2] The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15] The presence of a base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species.

The Tetrazole Ring: A Versatile Pharmacophore

The 1H-tetrazol-5-yl group is a key feature for medicinal chemistry applications.[3]

-

Bioisosterism: It is widely recognized as a non-classical bioisostere of the carboxylic acid group. Its similar pKa, planar structure, and ability to act as a hydrogen bond donor allow it to mimic the interactions of a carboxylate group with biological targets, often with improved metabolic stability and oral bioavailability.

-

Coordination Chemistry: The deprotonated tetrazolate anion can coordinate to metal ions through its multiple nitrogen atoms, making it useful in the design of metal-organic frameworks (MOFs) and other advanced materials.[3][16]

Key Applications

-

Drug Development: Serves as a key intermediate in the synthesis of pharmaceuticals, particularly for developing drugs that target specific biological pathways.[1] Its structure is integral to potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO).[2]

-

Organic Synthesis: Acts as a versatile building block for constructing complex molecular architectures beyond biaryls.[1]

-

Materials Science: Used in the creation of advanced materials, such as sensors and catalysts, leveraging the unique electronic and coordinating properties of the molecule.[1]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and equipment.

Illustrative Synthesis via [2+3] Cycloaddition

The synthesis of tetrazoles from organonitriles via a [2+3] cycloaddition with an azide source is a well-established and convenient method.[3]

Caption: General workflow for synthesizing the title compound.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanophenylboronic acid (1 equivalent) in dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, ~1.5 equivalents) and ammonium chloride (NH₄Cl, ~1.5 equivalents).

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture with aqueous HCl (e.g., 1 M) to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Note: The use of an azide source and heat drives the [2+3] cycloaddition reaction, converting the nitrile group into the thermodynamically stable tetrazole ring. Acidification during workup is necessary to protonate the tetrazolate anion and ensure the precipitation of the neutral product.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for coupling this compound with an aryl bromide.

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Protocol:

-

Reaction Setup: To an oven-dried flask, add the aryl bromide (1 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2-3 eq).[15][17]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's completion using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Self-Validating System Note: The success of this protocol is validated by monitoring the disappearance of starting materials and the appearance of the product spot on TLC. Final validation requires full characterization of the purified product by NMR and Mass Spectrometry to confirm its structure and purity.

Stability, Handling, and Safety

Proper handling and storage are critical for maintaining the integrity and safety of this reagent.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 0-8°C is recommended.[1][11]

-

Stability: Boronic acids are generally stable solids but can be susceptible to oxidation.[13] They can also undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or under vacuum. This equilibrium is typically reversible in the presence of water.

-

Safety Precautions:

-

Hazards: Classified as Acute Toxicity 4 (Oral) and causes skin and serious eye irritation.[4][18][19] May cause respiratory irritation.[18][19] The GHS pictogram is GHS07 (Exclamation mark).[4]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a powerful and versatile reagent for chemical research. Its unique bifunctional nature—combining the robust C-C bond-forming capability of a boronic acid with the valuable pharmacophoric properties of a tetrazole ring—makes it an indispensable tool in drug discovery and materials science. Understanding its chemical properties, reactivity, and handling requirements allows researchers to fully exploit its potential in the synthesis of novel and complex molecular architectures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(四唑-5-基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. air.unimi.it [air.unimi.it]

- 4. This compound AldrichCPR 775351-30-9 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. This compound, CasNo.775351-30-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 8. parchem.com [parchem.com]

- 9. 445560010 [thermofisher.com]

- 10. scbt.com [scbt.com]

- 11. 775351-30-9 3-(1H-Tetrazol-5-yl)phenylboronic Acid AKSci 8947FY [aksci.com]

- 12. 3-(2h-tetrazol-5-yl)phenyl-boronic acid suppliers USA [americanchemicalsuppliers.com]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three metal–organic frameworks based on the semirigid V-shaped 5-(3-amino-tetrazole-5-phenoxy)-isophthalic acid ligand: syntheses, topological structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. fishersci.com [fishersci.com]

- 19. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

3-(Tetrazol-5-YL)phenylboronic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-(Tetrazol-5-yl)phenylboronic acid

Abstract

This compound is a molecule of significant interest in medicinal chemistry and materials science, acting as a critical building block for novel therapeutics and functional materials.[1][2] Its unique structure, combining the versatile reactivity of a boronic acid with the bioisosteric properties of a tetrazole ring, necessitates a multi-faceted analytical approach for complete structural elucidation and characterization. This guide provides a comprehensive framework for the structural analysis of this compound, detailing the rationale behind each technique, presenting step-by-step experimental protocols, and offering insights into the interpretation of complex data. We will explore a synergistic workflow encompassing spectroscopic, crystallographic, and computational methods, ensuring the scientific rigor required for research, development, and regulatory compliance.

Introduction: The Molecular Architecture and Its Significance

This compound merges two pharmacologically crucial moieties on a phenyl scaffold. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a mechanism exploited in sensors and enzyme inhibitors, particularly serine proteases.[1][3][4][5] The tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities while improving pharmacokinetic profiles.[6][7]

A thorough structural analysis is paramount. It not only confirms the identity and purity of the synthesized compound but also provides critical insights into its three-dimensional conformation, potential tautomeric forms, and intermolecular interactions. This knowledge is fundamental to understanding its structure-activity relationship (SAR), optimizing its properties for drug development, and ensuring batch-to-batch consistency in manufacturing.

Core Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BN₄O₂ | [1][8][9] |

| Molecular Weight | 189.97 g/mol | [1][8] |

| CAS Number | 775351-30-9 | [1][8][9] |

| Appearance | Off-white to white solid/powder | [1][10] |

| Purity (Typical) | ≥95-97% (HPLC) | [1][9][11] |

| Solubility | Soluble in DMSO, DMF, Methanol | [6] |

| Storage Conditions | Store at 0-8°C, desiccated | [1] |

Key Structural Features

The molecule's behavior is dictated by the interplay of its three primary components: the boronic acid, the tetrazole ring, and the central phenyl ring. Understanding these components is the first step in designing a robust analytical strategy.

Caption: Key functional moieties and their inherent properties.

The Analytical Workflow: A Synergistic Approach

No single technique can fully characterize this molecule. A logical, multi-step workflow is essential, where each analysis provides complementary information, building a complete structural picture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. scbt.com [scbt.com]

- 9. This compound, 96%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 10. 3-(2h-tetrazol-5-yl)phenyl-boronic acid suppliers USA [americanchemicalsuppliers.com]

- 11. 775351-30-9 3-(1H-Tetrazol-5-yl)phenylboronic Acid AKSci 8947FY [aksci.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Tetrazol-5-YL)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data Availability

Introduction: The Significance of 3-(Tetrazol-5-YL)phenylboronic acid

This compound is a bifunctional organic compound that integrates two key pharmacophores: a phenylboronic acid moiety and a tetrazole ring. This unique combination makes it a valuable building block in medicinal chemistry and materials science.[2] The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3]

Accurate and comprehensive spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity. This guide will detail the principles and expected outcomes for the analysis of this molecule using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | Singlet (or narrow triplet) | 1H | Ar-H (Position 2) | Deshielded due to proximity to both the boronic acid and tetrazole groups. |

| ~8.0 - 8.2 | Doublet | 1H | Ar-H (Position 4 or 6) | Deshielded by the adjacent electron-withdrawing groups. |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H (Position 6 or 4) | Similar environment to the other ortho proton. |

| ~7.5 - 7.7 | Triplet | 1H | Ar-H (Position 5) | Less deshielded meta proton. |

| ~8.0 - 9.0 (broad) | Singlet | 2H | B(OH ) | Exchangeable protons, chemical shift is concentration and solvent dependent. |

| ~15.0 - 17.0 (very broad) | Singlet | 1H | Tetrazole N-H | Highly deshielded and exchangeable proton. Often very broad.[4] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the boronic acid and tetrazole.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Causality and Interpretation

The aromatic region of the spectrum is expected to show a complex splitting pattern due to the meta-substitution. The proton at position 2 will be the most deshielded. The broad signals for the B(OH)₂ and N-H protons are due to chemical exchange with the solvent and hydrogen bonding. Their integration may not be exact. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | Tetrazole C -5 | Characteristic chemical shift for the carbon in a tetrazole ring.[4] |

| ~135 - 140 | Ar-C (ipso- to Tetrazole) | Quaternary carbon attached to the tetrazole. |

| ~130 - 135 | Ar-C (ipso- to Boronic Acid) | Quaternary carbon attached to the boronic acid. Its signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~128 - 135 | Aromatic C -H | Aromatic carbons with attached protons. |

| ~125 - 130 | Aromatic C -H | Aromatic carbons with attached protons. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: As per ¹H NMR, but a higher concentration (20-30 mg) is beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: A 400 MHz or higher NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR. The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3600 - 3200 (broad) | O-H stretch | Boronic acid B(O-H)₂ | Broad due to hydrogen bonding. |

| ~3200 - 2500 (broad) | N-H stretch | Tetrazole N-H | Very broad due to extensive hydrogen bonding.[5] |

| ~3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |

| ~1610 - 1580 | C=C stretch | Aromatic ring | Phenyl ring skeletal vibrations. |

| ~1480 - 1400 | C=N, N=N stretch | Tetrazole ring | Ring vibrations of the tetrazole moiety.[5] |

| ~1350 - 1310 | B-O stretch | Boronic acid B-O | Strong absorption characteristic of the boron-oxygen bond. |

| ~1100 - 1000 | B-C stretch | Phenyl-Boron B-C | Phenyl-boron bond vibration. |

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

-

Data Analysis: Identify and assign the major absorption bands. Commercial suppliers confirm that the IR spectrum conforms to the structure.[1][6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Technique | Rationale |

| [M+H]⁺ | 191.0735 | ESI-MS (+) | Protonated molecule. |

| [M-H]⁻ | 189.0589 | ESI-MS (-) | Deprotonated molecule. |

| [M+Na]⁺ | 213.0554 | ESI-MS (+) | Sodium adduct. |

Predicted values are often calculated for the most abundant isotopes.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion. Use this to confirm the elemental composition (C₇H₇BN₄O₂). The theoretical monoisotopic mass is 190.0662 Da.[8]

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergy of all these techniques.

References

- 1. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. air.unimi.it [air.unimi.it]

- 5. scielo.org.za [scielo.org.za]

- 6. 445570010 [thermofisher.com]

- 7. 445550010 [thermofisher.com]

- 8. PubChemLite - this compound (C7H7BN4O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Tetrazol-5-yl)phenylboronic acid (CAS Number: 775351-30-9), a versatile building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. We will explore the strategic importance of the tetrazole and boronic acid functionalities, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. This compound has emerged as a valuable intermediate due to the unique and complementary properties of its two key functional groups: the tetrazole ring and the boronic acid moiety.[1][2]

The tetrazole group is a well-established bioisostere of the carboxylic acid functional group. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better bioavailability of a drug candidate, without compromising the key interactions with the biological target. The tetrazole ring's acidic nature, comparable to that of carboxylic acids, allows it to participate in similar hydrogen bonding and ionic interactions.[3]

The boronic acid group is renowned for its versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction's mild conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners make it an indispensable tool in the synthesis of complex molecular architectures.[4] Boronic acids can also form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems.[2][5]

The combination of these two functionalities in a single molecule makes this compound a powerful tool for introducing a metabolically stable acidic group into a target molecule via a robust and versatile C-C bond-forming reaction.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is crucial for its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 775351-30-9 | |

| Molecular Formula | C₇H₇BN₄O₂ | |

| Molecular Weight | 189.97 g/mol | |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥95% (HPLC) | [6] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in water and alcohol | |

| Storage | Store in a cool, dry place |

Safety Information:

-

Hazard Classifications: Acute Toxicity, Oral (Category 4)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P264, P270, P301+P312, P501

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis and Characterization

The most common and logical synthetic route to this compound involves the conversion of the nitrile group of a suitable precursor, such as 3-cyanophenylboronic acid, into a tetrazole ring.

Representative Synthetic Protocol: From 3-Cyanophenylboronic Acid

This protocol describes a representative method for the synthesis of this compound from 3-cyanophenylboronic acid. The [2+3] cycloaddition of an azide source to a nitrile is a well-established method for tetrazole synthesis.

Reaction Scheme:

A representative synthetic pathway.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanophenylboronic acid (1.0 eq) in N,N-dimethylformamide (DMF).[5]

-

Addition of Reagents: To the stirred solution, add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water and acidify with 2M HCl to a pH of ~2-3.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold diethyl ether. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. While specific shifts can vary based on the solvent, a representative spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons and the exchangeable protons of the boronic acid and tetrazole groups. The aromatic region would typically display a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the B-O, O-H, C=N, and N-H bonds present in the molecule.[6]

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[4] This reaction is a cornerstone of modern organic synthesis.[8]

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[9]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution (e.g., 2M K₂CO₃).

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a strategically important building block for researchers in drug discovery and materials science. Its unique combination of a metabolically robust carboxylic acid bioisostere and a versatile synthetic handle for Suzuki-Miyaura cross-coupling provides a powerful approach to the synthesis of novel and complex molecules. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 445560010 [thermofisher.com]

- 7. 3-cyano-phenylboronic acid - 150255-96-2 - Structure, Synthesis, Properties [organoborons.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tetrazol-5-yl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring both a phenylboronic acid moiety and a tetrazole ring, imparts a unique combination of reactivity and biological relevance. The boronic acid group is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Boronic acids can also form reversible covalent bonds with diols, a property exploited in the design of sensors and for bioconjugation.[4] The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amides in drug design, offering improved metabolic stability and pharmacokinetic properties.[5] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis and reactivity, and its applications in research and development.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid.[1] While a definitive experimental melting point for the 3-isomer is not widely reported, related phenyl tetrazole compounds decompose in the range of 190-240 °C.[6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 775351-30-9 | |

| Molecular Formula | C₇H₇BN₄O₂ | |

| Molecular Weight | 189.97 g/mol | |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 517.4 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 266.7 °C (Predicted) | [7] |

| Density | 1.51 g/cm³ (Predicted) | [7] |

| Solubility | Generally soluble in polar organic solvents such as ethers and ketones; poorly soluble in nonpolar hydrocarbons and water.[8][9] | Inferred from Phenylboronic Acid |

| pKa | The acidity of the boronic acid is influenced by the electron-withdrawing tetrazole ring, likely resulting in a lower pKa than that of unsubstituted phenylboronic acid (pKa ≈ 8.8). The tetrazole ring itself is weakly acidic. | General Principle |

| Storage | Store in a cool, dry place. | [10] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its two functional groups: the boronic acid and the tetrazole ring.

Boronic Acid Moiety

The boronic acid group is a Lewis acid and readily undergoes a variety of chemical transformations.

-

Suzuki-Miyaura Cross-Coupling: This is arguably the most important reaction of arylboronic acids. In the presence of a palladium catalyst and a base, this compound can be coupled with a wide range of organic halides and triflates to form new carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[2][3][11]

-

Esterification: Boronic acids react reversibly with diols to form boronate esters. This equilibrium is sensitive to pH and the concentration of the diol, making it a useful motif for the development of chemical sensors, particularly for sugars.

-

Oxidation and Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydroxyl group (oxidation) or a hydrogen atom (protodeboronation).

Tetrazole Ring

The tetrazole ring is a stable aromatic heterocycle with a high nitrogen content.

-

Acidity and Basicity: The N-H proton of the tetrazole ring is weakly acidic. The nitrogen atoms of the ring also possess lone pairs of electrons, allowing them to act as weak bases or ligands for metal ions.

-

Thermal Stability: Phenyl tetrazoles are generally stable at ambient temperatures but can undergo exothermic decomposition at elevated temperatures (typically above 190 °C), often releasing nitrogen gas.[6] The thermal decomposition of tetrazoles can be complex, proceeding through various pathways.[6]

-

Tautomerism: The proton on the tetrazole ring can exist on different nitrogen atoms, leading to tautomerism. The specific tautomer present can influence the molecule's reactivity and biological activity.

Caption: Tautomerism of the tetrazole ring in this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the protons on the phenyl ring. The N-H proton of the tetrazole ring would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the phenyl ring and the single carbon of the tetrazole ring (typically around 150-160 ppm).

-

FTIR: The infrared spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching band for the boronic acid group (around 3200-3600 cm⁻¹).[12]

-

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations of the phenyl and tetrazole rings (in the 1400-1600 cm⁻¹ region).[13]

-

A strong B-O stretching band (around 1350 cm⁻¹).[14]

-

Synthesis

The synthesis of this compound can be envisioned through a multi-step sequence, likely starting from 3-cyanophenylboronic acid or a related precursor. A plausible synthetic route, adapted from the synthesis of a similar compound, is outlined below.[15]

Caption: A potential synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-cyanophenylboronic acid in a suitable solvent (e.g., DMF or toluene) in a round-bottom flask, add sodium azide and an ammonium salt (e.g., ammonium chloride).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any residual azide. Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then an organic solvent in which the product is sparingly soluble (e.g., diethyl ether or hexanes) to remove impurities. The product can be further purified by recrystallization if necessary.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 3-(tetrazol-5-yl)phenyl moiety into a wide variety of molecules. This is particularly useful in medicinal chemistry for the synthesis of libraries of compounds for biological screening.

Detailed Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Bioisosteric Replacement in Drug Design

The tetrazole group is a well-known bioisostere of the carboxylic acid functional group.[5] Replacing a carboxylic acid with a tetrazole in a drug candidate can lead to several advantages, including:

-

Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

-

Enhanced Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

-

Modulated Acidity: The pKa of a tetrazole is similar to that of a carboxylic acid, allowing it to maintain similar ionic interactions with biological targets.

The availability of this compound allows for the direct incorporation of this important bioisosteric motif into potential drug candidates using the robust Suzuki-Miyaura coupling methodology.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Thermal Hazard: Tetrazole-containing compounds have the potential to decompose exothermically at elevated temperatures.[6] Avoid excessive heating.

-

Toxicity: While specific toxicity data for this compound is limited, it should be handled with care. The azide precursors used in its synthesis are highly toxic.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual functionality allows for its facile incorporation into complex molecules via Suzuki-Miyaura cross-coupling, while the tetrazole moiety provides a key bioisosteric element for drug design. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for its effective and safe use in the laboratory.

References

- 1. 3-(2h-tetrazol-5-yl)phenyl-boronic acid suppliers USA [americanchemicalsuppliers.com]

- 2. diva-portal.org [diva-portal.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. youtube.com [youtube.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-fluoro-3-(1H-tetrazol-5-yl)phenylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid

Introduction: A Key Building Block in Modern Chemistry

3-(Tetrazol-5-yl)phenylboronic acid is a specialized organic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique structure, featuring both a phenylboronic acid moiety and a tetrazole ring, makes it a highly versatile reagent. The boronic acid group is renowned for its ability to participate in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation—and to form reversible covalent bonds with diols.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often used in drug design to enhance metabolic stability, lipophilicity, and binding interactions with biological targets.[2][3] This guide provides a comprehensive overview of its core properties, applications, and handling protocols.

Part 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and synthesis. This compound is typically supplied as an off-white solid powder.[1][4]

Quantitative Data Summary

The essential chemical identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BN₄O₂ | [1][5] |

| Molecular Weight | 189.97 g/mol | [1][5] |

| CAS Number | 775351-30-9 | [1][6] |

| Appearance | Off-white solid powder | [1][4] |

| Purity | Typically ≥95-97% (by HPLC) | [1][7] |

| Density | ~1.51 g/cm³ | [4][8] |

| Storage Conditions | Store at 0-8°C in a cool, dry place | [1][7] |

Part 2: Synthesis and Application in Drug Discovery

The utility of this compound lies in its role as an intermediate building block for constructing more complex, biologically active molecules.[1]

Rationale in Medicinal Chemistry

The incorporation of a tetrazole group is a strategic choice in drug development.[3] As a bioisosteric analog of a carboxylic acid, it offers several advantages:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.[2]

-

Increased Lipophilicity: This can improve a drug candidate's ability to cross cellular membranes.

-

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with protein targets.[2]

Phenylboronic acids are crucial for their ability to form reversible bonds with diols, a property leveraged in the development of glucose sensors and targeted drug delivery systems.[1][9] The combination of these two functional groups makes this compound a powerful tool for creating novel therapeutics, particularly in oncology and for targeting specific biological pathways.[1][10]

Synthetic Workflow Overview

The synthesis of molecules using this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction creates a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. 3-(2h-tetrazol-5-yl)phenyl-boronic acid suppliers USA [americanchemicalsuppliers.com]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 7. 775351-30-9 3-(1H-Tetrazol-5-yl)phenylboronic Acid AKSci 8947FY [aksci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. japsonline.com [japsonline.com]

- 10. chemimpex.com [chemimpex.com]

The Strategic Utility of 3-(Tetrazol-5-yl)phenylboronic Acid in Modern Drug Discovery: A Technical Guide

Introduction: A Tale of Two Moieties – The Power of Synergy

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. It is a field where molecular architecture dictates biological function, and where the strategic combination of chemical motifs can unlock unprecedented therapeutic potential. This guide delves into the core technical principles and applications of a particularly compelling building block: 3-(Tetrazol-5-yl)phenylboronic acid .

This molecule is not merely another reagent; it is the embodiment of a powerful synergistic strategy in drug design. It ingeniously combines two functionalities of immense value: the tetrazole ring , a well-established bioisostere for the carboxylic acid group, and the boronic acid moiety, a versatile functional handle for carbon-carbon bond formation and a pharmacophore in its own right.[1] The strategic placement of these groups on a central phenyl scaffold creates a building block with immense potential for the synthesis of complex, biologically active molecules.[2]

This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of angiotensin II receptor antagonists.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring laboratory safety.

| Property | Value | Reference |

| CAS Number | 775351-30-9 | [3] |

| Molecular Formula | C₇H₇BN₄O₂ | [3] |

| Molecular Weight | 189.97 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Storage | Store at 0-8°C | [1] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| Safety | Warning: Acute toxicity (oral). Causes skin and eye irritation. May cause respiratory irritation. |

The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acids

The concept of bioisosterism, the replacement of a functional group with another that retains the parent molecule's biological activity, is a cornerstone of modern drug design. The 5-substituted-1H-tetrazole ring is arguably one of the most successful bioisosteres for the carboxylic acid group.[4] This is due to several key advantages:

-

Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

-

Increased Lipophilicity: The tetrazole ring is generally more lipophilic than a carboxylate group, which can lead to improved pharmacokinetic properties, such as enhanced membrane permeability and oral bioavailability.

-

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

-

Enhanced Target Binding: The delocalized negative charge over the five-membered ring and the unique geometry of the tetrazole can lead to more favorable interactions with target proteins. A prime example of this is the angiotensin II receptor antagonist losartan , where the replacement of a carboxylic acid with a tetrazole ring resulted in a significant increase in potency.[4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached from commercially available starting materials. A common and effective method involves the conversion of a nitrile to a tetrazole, followed by the introduction of the boronic acid functionality.

Conceptual Synthetic Pathway

The synthesis hinges on two key transformations: the [2+3] cycloaddition of an azide source with a nitrile to form the tetrazole ring, and the conversion of a halo-aromatic or a lithiated intermediate to the boronic acid. A plausible and efficient route starts from 3-cyanophenylboronic acid.

Detailed Experimental Protocol: Synthesis from 3-Cyanophenylboronic Acid

This protocol is a representative procedure based on established methods for the synthesis of tetrazoles from nitriles.

Materials:

-

3-Cyanophenylboronic acid

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanophenylboronic acid (1 equivalent) in DMF.

-

Addition of Reagents: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the mixture to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as an off-white solid.

The Suzuki-Miyaura Coupling: A Gateway to Complex Molecular Architectures

The boronic acid functionality of this compound makes it an ideal coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[5]

General Reaction Scheme

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[6]

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1 equivalent), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.

Application in Drug Discovery: Targeting the Renin-Angiotensin System

The biphenyl-tetrazole motif, readily accessible through the Suzuki coupling of this compound and its isomers, is a key pharmacophore in a class of antihypertensive drugs known as "sartans". These drugs act as antagonists of the Angiotensin II Type 1 (AT1) receptor.[7]

The Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

Angiotensin II is a potent vasoconstrictor that plays a central role in the regulation of blood pressure. It exerts its effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR). Activation of the AT1 receptor triggers a cascade of intracellular signaling events that ultimately lead to vasoconstriction, inflammation, and fibrosis.[8][9]

Biological Activity of Biphenyl-Tetrazole Compounds

The therapeutic potential of compounds derived from the biphenyl-tetrazole scaffold is well-documented. A recent study on ester derivatives of Valsartan, a prominent sartan drug, highlights the diverse biological activities of this class of molecules.[10]

| Compound | Antihypertensive Activity (% Reduction in BP) | Antioxidant Activity (IC₅₀, µg/mL) | Urease Inhibition (IC₅₀, µM) |

| Valsartan (Parent) | 65.3 ± 3.6 | 7.8 ± 0.9 | > 500 |

| AV2 (Ester Derivative) | 76.4 ± 6.8 | 6.2 ± 0.5 | 12.5 ± 0.3 |

| AV3 (Ester Derivative) | 69.6 ± 5.3 | 7.1 ± 0.6 | 25.6 ± 0.8 |

| AV5 (Ester Derivative) | 66.2 ± 4.2 | 8.1 ± 1.1 | 18.9 ± 0.5 |

| Data adapted from a study on Valsartan derivatives, which share the core biphenyl-tetrazole structure that can be synthesized using tetrazolylphenylboronic acids.[10] |

These data demonstrate that modifications to the core biphenyl-tetrazole structure can lead to compounds with potent antihypertensive activity, as well as promising antioxidant and urease inhibitory effects. This underscores the value of this compound as a starting point for the development of new therapeutic agents with multifaceted biological profiles.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound stands as a testament to the power of rational drug design. The strategic combination of a tetrazole bioisostere and a versatile boronic acid handle in a single, readily accessible molecule provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active compounds. Its utility in the construction of the biphenyl-tetrazole scaffold, a key pharmacophore in a clinically successful class of antihypertensive drugs, highlights its significance in modern drug discovery. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 5. diva-portal.org [diva-portal.org]

- 6. US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates - Google Patents [patents.google.com]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(Tetrazol-5-YL)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations and handling procedures for 3-(Tetrazol-5-YL)phenylboronic acid. As a bifunctional molecule incorporating both a potentially energetic tetrazole ring and a biologically active arylboronic acid moiety, this compound requires a nuanced approach to laboratory safety. This document synthesizes available safety data, principles of chemical hygiene for related substance classes, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound (CAS Number: 775351-30-9) is a solid substance with the molecular formula C₇H₇BN₄O₂ and a molecular weight of 189.97 g/mol .[1] Its utility in medicinal chemistry and materials science is significant, serving as a key building block in the synthesis of complex organic molecules and pharmaceuticals.[2] However, its unique structure presents a dual-hazard profile that must be thoroughly understood and respected.

Toxicological Hazards

The primary toxicological concerns associated with this compound stem from its classification as an arylboronic acid and its potential for irritation.

-

Acute Oral Toxicity: The compound is classified as Acute Toxicity Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.

-

Skin and Eye Irritation: Based on data for the closely related regioisomer, 4-(Tetrazol-5-yl)phenylboronic acid, it is prudent to handle the 3-isomer as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2).[3]

-

Respiratory Irritation: The compound may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3]

-

Potential for Genotoxicity: Arylboronic acids as a class have been identified as potentially mutagenic in bacterial assays (Ames test).[4] While the mechanism is not fully elucidated, this potential for genotoxicity necessitates handling procedures that minimize exposure.[4] It is important to note that in vivo studies on some arylboronic acids have not shown mutagenic effects.[5] However, in the absence of specific data for this compound, a cautious approach is warranted.

Physicochemical Hazards

The presence of the tetrazole ring introduces a significant physicochemical hazard due to its high nitrogen content and energetic nature.

-

Combustible Solid: The compound is classified under Storage Class 11 as a combustible solid.

-

Dust Explosion Hazard: As a fine powder, there is a potential for a dust explosion if dispersed in the air in the presence of an ignition source.[6]

The following table summarizes the key hazard information for this compound:

| Hazard Classification | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 (inferred) | Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 (inferred) | Causes serious eye irritation | [3] |

| Specific target organ toxicity – single exposure | Category 3 (inferred) | May cause respiratory irritation | [3] |

| Potential Genotoxicity | Not Classified | Weakly mutagenic in some in-vitro assays | [4] |

| Physicochemical Hazard | Combustible Solid | Combustible solid | |

| Physicochemical Hazard | Energetic Compound | Potential for explosive decomposition upon heating | [6] |

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with this compound. The following logical workflow should be followed to ensure a safe experimental design.

Caption: Logical workflow for risk assessment and mitigation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.[7]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield.[3] | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact with the potentially irritating and genotoxic compound. |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and provides a barrier against fire. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.[3] | Minimizes the risk of respiratory tract irritation. |

Step-by-Step Handling Procedure

The following protocol outlines the safe handling of this compound in a laboratory setting.

Preparation:

-

Designate a work area: Conduct all manipulations of the solid compound within a certified chemical fume hood.

-

Verify emergency equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Assemble necessary equipment: Have all necessary spatulas, weighing paper, and containers ready to minimize handling time.

-

Grounding: When handling larger quantities, ensure equipment is properly grounded to prevent static discharge, a potential ignition source.[8]

Weighing and Transfer:

-

Don appropriate PPE: Put on all required PPE before handling the chemical.

-

Tare the balance: Place a tared weigh boat or paper on the analytical balance inside the fume hood.

-

Transfer the solid: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

-

Close the stock bottle: Immediately and securely close the stock bottle to prevent contamination and exposure.

-

Transfer to the reaction vessel: Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used to prevent spillage.

Dissolution:

-

Add solvent: Slowly add the desired solvent to the reaction vessel containing the solid.

-

Gentle agitation: Use magnetic stirring or gentle swirling to aid dissolution. Avoid vigorous shaking that could generate aerosols.

Post-Handling:

-

Decontaminate: Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., isopropanol) and then with soap and water.

-

Dispose of waste: All contaminated disposable items (gloves, weigh paper, etc.) must be disposed of as hazardous chemical waste.

-

Wash hands: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

Caption: Step-by-step workflow for the safe handling of this compound.

Storage

Proper storage is essential to maintain the stability and integrity of this compound.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]

Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Fire Fighting

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

-

Hazards: Be aware of the potential for explosive decomposition if the material is heated.[6] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides.[3]

Waste Disposal

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]

-

Collection: Collect waste in a labeled, sealed, and compatible container.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[3] Always follow local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge, precautions, and engineering controls. By understanding its dual-hazard profile, implementing robust handling protocols, and being prepared for emergencies, researchers can mitigate the risks and continue to advance scientific discovery. The causality behind these experimental choices is rooted in a proactive approach to safety, acknowledging the inherent hazards of the compound and implementing a multi-layered system of protection. This self-validating system of protocols, when followed diligently, ensures a safe and productive research environment.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid-tethered chondroitin sulfate-based mucoadhesive nanostructured lipid carriers for the treatment of dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 775351-30-9 3-(1H-Tetrazol-5-yl)phenylboronic Acid AKSci 8947FY [aksci.com]

- 7. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Tetrazole Moiety as a Carboxylic Acid Bioisostere: Application Notes for 3-(Tetrazol-5-yl)phenylboronic Acid in Medicinal Chemistry

Introduction: The Strategic Advantage of the Tetrazole Bioisostere

In contemporary drug design, the carboxylic acid functional group is a ubiquitous pharmacophore, crucial for interacting with biological targets. However, its inherent properties—such as metabolic instability, poor membrane permeability, and potential for toxicity—often present significant hurdles in drug development.[1] Medicinal chemists frequently turn to bioisosteric replacement to circumvent these challenges, and the 5-substituted 1H-tetrazole ring has emerged as a premier surrogate for the carboxylic acid moiety.[2][3]

The tetrazole group effectively mimics the acidic proton and planar structure of a carboxylic acid, with a similar pKa (typically 4.5-4.9), enabling it to engage in comparable hydrogen bonding and ionic interactions with protein targets.[1] Crucially, it offers distinct advantages:

-

Enhanced Metabolic Stability: The tetrazole ring is resistant to many metabolic transformations that affect carboxylic acids in the liver.[3]

-

Improved Lipophilicity and Bioavailability: Replacing a carboxylate with a tetrazolate anion can increase a compound's lipophilicity, which may lead to better oral bioavailability.[2][3]

-

Reduced Side Effects: The altered pharmacokinetic profile can lead to a reduction in undesirable side effects.[2][3]